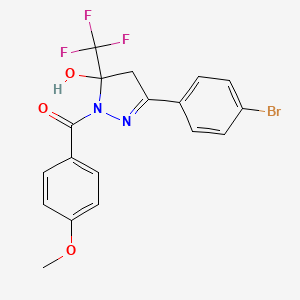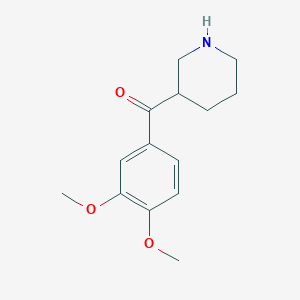
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as BRD0705 and has been studied for its ability to modulate epigenetic processes, which are involved in the regulation of gene expression.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is related to its ability to bind to bromodomain-containing proteins. These proteins are involved in the recognition of acetylated lysine residues on histone proteins, which are important for the regulation of gene expression. By inhibiting the activity of these proteins, 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can alter the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one have been studied in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer cells. Additionally, 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively inhibit certain bromodomain-containing proteins. This can be useful in studying the role of these proteins in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several potential future directions for research on 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more selective inhibitors of bromodomain-containing proteins, which could lead to more targeted therapies for various diseases. Additionally, the use of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies may enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been described in several research articles. One of the most commonly used methods involves the reaction of 5-bromo-3-hydroxyindole with 4-pyridinemethanol in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of certain bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(pyridin-4-ylmethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-10-1-2-12-11(7-10)14(19,13(18)17-12)8-9-3-5-16-6-4-9/h1-7,19H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLCDDMDBHZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5124517.png)
![10-methoxy-2-(4-morpholinyl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one](/img/structure/B5124522.png)
![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)
![2-[{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5124537.png)


![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)